Hexasodium tetraphosphate

Description

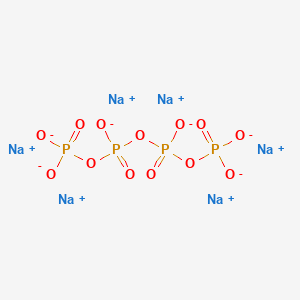

Structure

2D Structure

Properties

IUPAC Name |

hexasodium;[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Na.H6O13P4/c;;;;;;1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h;;;;;;(H,7,8)(H,9,10)(H2,1,2,3)(H2,4,5,6)/q6*+1;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHALOSDPLTTSR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na6O13P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065837 | |

| Record name | Hexasodium tetraphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless solid; [Halliburton MSDS] | |

| Record name | Sodium tetraphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14986-84-6 | |

| Record name | Sodium tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphosphoric acid, sodium salt (1:6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexasodium tetraphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexasodium tetraphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TETRAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU7C4ODX2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Mechanistic Pathways of Hexasodium Tetraphosphate

Laboratory and Industrial Synthesis Methods

The synthesis of hexasodium tetraphosphate (B8577671) can be broadly categorized into two main approaches: the hydrolysis of a cyclic precursor, sodium tetrametaphosphate, and the condensation of smaller phosphate (B84403) molecules.

Hydrolysis of Sodium Tetrametaphosphate

A well-established laboratory method for preparing hexasodium tetraphosphate involves the careful hydrolysis of sodium tetrametaphosphate (Na₄P₄O₁₂). chemicalbook.com This method, developed by Thilo and Ratz, relies on the controlled cleavage of a P-O-P bond within the cyclic tetrametaphosphate anion to form the linear tetraphosphate chain.

The process begins by dissolving sodium tetrametaphosphate tetrahydrate (Na₄P₄O₁₂·4H₂O) in hot water. After cooling, a solution of sodium hydroxide (B78521) is added. chemicalbook.com The alkaline conditions facilitate the hydrolytic ring-opening of the tetrametaphosphate. The rate of this reaction is influenced by pH, with the hydrolysis being catalyzed by both acids and bases. researchgate.net The minimum rate of hydrolysis for tetrametaphosphate occurs at a pH of approximately 7.5. researchgate.net

The reaction mixture is then subjected to a slow evaporation process in a vacuum desiccator over sulfuric acid at a controlled temperature of 40°C. chemicalbook.com This gradual removal of water is crucial to drive the reaction towards the formation of this compound. The resulting product is often an oily substance, which is then purified by dissolution in water and reprecipitation with acetone (B3395972). chemicalbook.com

It is important to note that the hydrolysis of tetrametaphosphate proceeds in a stepwise manner. The initial ring-opening yields the tetraphosphate anion. This linear tetraphosphate can then undergo further hydrolysis to produce triphosphate and orthophosphate. researchgate.net Studies have shown that the terminal oxygen bridges of the tetraphosphate are preferentially attacked during hydrolysis, rather than the central one. researchgate.net

Condensation Reactions of Phosphate Precursors

An alternative and widely used approach for synthesizing polyphosphates, including this compound, is through condensation reactions of smaller phosphate precursors. This method involves the formation of P-O-P bonds by eliminating water molecules at elevated temperatures.

Phosphate condensation chemistry is the foundation for the industrial production of polyphosphates. The fundamental principle involves the thermal dehydration of orthophosphates or other lower-order phosphates. acs.org When acidic monophosphates are heated, they undergo condensation to form polyphosphoric acids and their corresponding salts. researchgate.net

The general mechanism of a condensation reaction involves the joining of two molecules with the removal of a smaller molecule, typically water. numberanalytics.com In the context of phosphate chemistry, two phosphate groups react to form a pyrophosphate linkage (P-O-P). This process can be repeated to build longer polyphosphate chains.

The specific products of phosphate condensation reactions are dependent on factors such as temperature, reaction time, and the ratio of reactants. By carefully controlling these parameters, it is possible to favor the formation of specific polyphosphate chain lengths, such as the tetraphosphate.

While thermal energy is the primary driver for condensation, certain agents can be employed to facilitate the reaction. In some synthetic methodologies, particularly in organic synthesis involving phosphate esters, condensing agents are used to activate the phosphate groups and promote the formation of P-O-P bonds. For instance, in the synthesis of hexaethyl tetraphosphate, an organophosphate, phosphorus oxychloride is reacted with triethyl orthophosphate. wikipedia.org

In the context of inorganic polyphosphate synthesis, the "condensation agent" is often the control of the chemical environment itself, such as maintaining an acidic environment or using specific phosphate salts as precursors. For example, the preparation of sodium hexametaphosphate, a cyclic polyphosphate, involves heating monosodium orthophosphate to first form sodium acid pyrophosphate, which is then further heated to yield the final product. wikipedia.org While not a "condensation agent" in the traditional sense, the acidic nature of the pyrophosphate precursor is crucial for the subsequent condensation to the hexamer.

Purification and Preparation Techniques for High Purity this compound

Obtaining high-purity this compound is essential for many of its applications. The crude product from synthesis, particularly from the hydrolysis of tetrametaphosphate, often contains unreacted starting material and byproducts of further hydrolysis, such as triphosphate and orthophosphate. researchgate.netdss.go.th

A common purification technique involves fractional precipitation. chemicalbook.com Acetone is frequently used as a precipitating agent. When added to an aqueous solution of the crude product, it causes the this compound to separate as a viscous liquid or oil. chemicalbook.com This process can be repeated multiple times to remove impurities.

Another purification strategy is based on the differential solubility of the various polyphosphate species. For instance, the stability of polyphosphates towards hydrolysis decreases in the order of pyrophosphate, triphosphate, and then tetraphosphate, which can be exploited in purification schemes. acs.org

For analytical purposes and the preparation of highly pure standards, techniques like paper chromatography and ion-exchange chromatography are employed to separate different polyphosphate species. acs.org These methods are capable of distinguishing between ortho-, pyro-, tri-, and tetraphosphates, as well as their cyclic counterparts. acs.org

The challenges in purification arise from the tendency of different polyphosphates to co-precipitate. For example, attempts to selectively precipitate triphosphate in the presence of pyrophosphate, and vice versa, have proven difficult due to co-crystallization. acs.org

Table of Research Findings on this compound Synthesis

| Synthesis/Purification Aspect | Key Finding | Source |

| Synthesis via Hydrolysis | This compound can be formed by the careful hydrolysis of sodium tetrametaphosphate in an alkaline solution followed by slow evaporation. | chemicalbook.com |

| Hydrolysis Mechanism | The hydrolysis of tetrametaphosphate is catalyzed by both acid and base, with the anion first hydrolyzing to tetraphosphate, which then breaks down into triphosphate and orthophosphate. | researchgate.net |

| Phosphate Condensation | High-molecular-weight fused phosphates are produced from acidic monophosphates in specialized furnaces. | researchgate.net |

| Purification by Precipitation | Acetone can be used to precipitate this compound as a viscous liquid, separating it from impurities. | chemicalbook.com |

| Analytical Separation | Paper chromatography is a versatile method for determining the presence of various condensed phosphates, including tetraphosphate, in a mixture. | acs.org |

| Challenges in Purification | Obtaining pure tetraphosphate from the alkaline cleavage of tetrametaphosphate is difficult due to the instability of tetraphosphate in alkaline media, which can lead to its decomposition into pyrophosphate. | dss.go.th |

Advanced Spectroscopic and Structural Elucidation of Hexasodium Tetraphosphate

Vibrational Spectroscopy (Infrared and Raman) for Anion Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive methods used to probe the vibrational modes of the tetraphosphate (B8577671) anion (P₄O₁₃⁶⁻). These techniques provide detailed information on the molecule's structural units, including the terminal PO₃ groups and the internal P-O-P bridges that form the phosphate (B84403) chain.

Analysis of Stretching and Bending Modes

The vibrational spectrum of the tetraphosphate anion is characterized by distinct stretching and bending modes associated with its PO₄ tetrahedra. ccspublishing.org.cn The stretching vibrations, which involve changes in bond lengths, are typically observed at higher frequencies, while bending vibrations, involving changes in bond angles, appear at lower frequencies. libretexts.org

The primary vibrational modes for polyphosphate chains can be categorized as follows:

Asymmetric and Symmetric Stretching of terminal PO₂ or PO₃ groups (ν(PO₂), ν(PO₃)) : These are high-frequency vibrations and are strong indicators of the terminal parts of the phosphate chain. researchgate.net

Asymmetric and Symmetric Stretching of P-O-P bridges (νₐₛ(POP), νₛ(POP)) : The vibrations of the bridging oxygen atoms are crucial for confirming the condensed nature of the phosphate. researchgate.net The asymmetric stretches typically appear in the 900-1020 cm⁻¹ range, while symmetric stretches are found between 600-830 cm⁻¹. researchgate.net

Bending Modes of PO₄ units (δ(PO₄)) : These vibrations occur at lower energies, typically below 600 cm⁻¹, and correspond to the bending and deformation of the phosphate tetrahedra. ccspublishing.org.cn

The following table summarizes the typical frequency ranges for the vibrational modes in polyphosphates.

| Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** | Description |

| νₐₛ(PO₂) | 1190-1300 | Asymmetric stretching of terminal PO₂ groups |

| νₛ(PO₂) | 1020-1190 | Symmetric stretching of terminal PO₂ groups |

| νₐₛ(POP) | 900-1020 | Asymmetric stretching of P-O-P bridges |

| νₛ(POP) | 600-830 | Symmetric stretching of P-O-P bridges |

| δ(PO₄) & Lattice Modes | < 600 | Bending modes of PO₄ units and external vibrations |

This table is based on data from related polyphosphate compounds and provides a general framework for analyzing the spectra of hexasodium tetraphosphate. researchgate.net

Crystal-Field Splitting Effects on Tetraphosphate Anion Vibrations

In the solid state, the local environment around the tetraphosphate anion within the crystal lattice can cause a phenomenon known as crystal-field splitting. researchgate.netaun.edu.eg This effect arises from the interaction between the anion and the electrostatic field created by the surrounding sodium cations and neighboring anions. libretexts.org

When an anion occupies a site of lower symmetry than its ideal molecular symmetry, the degeneracy of its vibrational modes can be lifted. lehigh.edu This results in the splitting of a single vibrational band into multiple, closely spaced bands in the IR and Raman spectra. lehigh.edu For example, a triply degenerate F2 mode in a tetrahedral (Td) ion may split into non-degenerate bands if the crystal site symmetry is lower. lehigh.edu The magnitude of this splitting provides valuable information about the symmetry of the crystal site and the strength of the intermolecular interactions within the crystal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Speciation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for studying the structure of phosphates in both solution and solid states. mdpi.com It provides precise information about the different phosphorus environments within a molecule. libretexts.org

³¹P NMR for Phosphorus Environments and Isomers

The ³¹P nucleus is ideal for NMR studies due to its 100% natural abundance and high sensitivity. mdpi.com In a polyphosphate chain like tetraphosphate, the phosphorus atoms are not chemically equivalent. The chain consists of two distinct types of phosphorus environments:

Terminal Phosphorus Atoms (end-groups) : These are the two phosphorus atoms at the ends of the P₄O₁₃⁶⁻ chain.

Middle Phosphorus Atoms (middle-groups) : These are the two phosphorus atoms in the interior of the chain, each bonded to two other phosphorus atoms through oxygen bridges.

These different chemical environments result in separate signals in the ³¹P NMR spectrum. oup.com The terminal phosphorus atoms typically resonate at a different chemical shift compared to the middle phosphorus atoms. oup.com The relative integration of these peaks can confirm the chain length. For a pure tetraphosphate, the ratio of the integrated intensity of the terminal phosphorus signal to the middle phosphorus signal would be 1:1.

Studies on the coordination of aluminum(III) with tetraphosphate have shown that the signals for the terminal and middle phosphorus atoms of the free tetraphosphate anion can be clearly identified and distinguished from the signals of the complexed species. oup.com In solid-state ³¹P MAS NMR, amorphous this compound has been noted to produce a broad signal, indicating a distribution of local phosphorus environments. oup.com

The following table provides illustrative chemical shift data for different phosphate groups, which helps in the assignment of spectra for complex phosphate mixtures.

| Phosphate Group | Typical ³¹P Chemical Shift Range (ppm) |

| Orthophosphate (Q⁰) | ~0 to 5 |

| Terminal Phosphate (Q¹) (e.g., in pyrophosphate, polyphosphates) | -5 to -10 |

| Middle Phosphate (Q²) (e.g., in polyphosphates, metaphosphates) | -20 to -25 |

Note: Chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and can be influenced by factors such as pH, cation coordination, and solvent. mdpi.comtandfonline.com

X-ray Diffraction Studies for Solid-State Structure Determination

While vibrational and NMR spectroscopy provide insight into the local structure and bonding, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. nih.gov However, obtaining single crystals of sufficient quality for XRD analysis can be challenging for some polyphosphates, including this compound. cristal.org

Historical and recent literature indicate that the crystal structure of anhydrous this compound (Na₆P₄O₁₃) has been difficult to determine, with some sources noting it as a compound with a hitherto unknown structure due to difficulties in growing suitable single crystals. cristal.org It is often found in an amorphous or poorly crystalline state. oup.com

For comparison, the structures of related tetraphosphate and tetrametaphosphate compounds have been solved. For instance, the high-temperature form of sodium tetrametaphosphate tetrahydrate (Na₄P₄O₁₂·4H₂O) was found to be triclinic, with space group Pī. nist.gov Other complex tetraphosphates, such as (Al,V)₄(P₄O₁₂)₃, have been characterized as having a cubic crystal structure with space group I-43d. iaea.org These studies reveal how the tetraphosphate anion can adopt different conformations and packing arrangements depending on the counter-ions and crystallization conditions.

Should a crystalline form of this compound be successfully analyzed, XRD would provide key structural parameters as shown in the hypothetical table below.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., triclinic, monoclinic, cubic). |

| Space Group | The set of symmetry operations applicable to the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| P-O Bond Lengths | The distances between phosphorus and oxygen atoms, distinguishing between bridging (P-O-P) and terminal (P-O) bonds. |

| P-O-P and O-P-O Bond Angles | The angles within and between the phosphate tetrahedra, defining the conformation of the P₄O₁₃⁶⁻ chain. |

| Coordination of Na⁺ ions | The geometry and bond distances of the sodium ions with respect to the oxygen atoms of the tetraphosphate anions. |

This table illustrates the type of data obtained from a successful single-crystal X-ray diffraction analysis.

Chemical Reactivity and Solution Chemistry of Hexasodium Tetraphosphate

Hydrolysis Kinetics and Mechanistic Investigations

The hydrolysis of hexasodium tetraphosphate (B8577671) involves the cleavage of its P-O-P (phosphoanhydride) bonds, a reaction that is highly dependent on environmental conditions such as pH and temperature. cdnsciencepub.comcdnsciencepub.com This process follows first-order reaction kinetics with respect to the concentration of the tetraphosphate. cdnsciencepub.comresearchgate.net

The rate of hydrolysis of the tetraphosphate anion is significantly influenced by the hydrogen ion concentration of the solution. cdnsciencepub.com The reaction is subject to both acid and base catalysis, with the minimum rate of hydrolysis observed in solutions with a pH of approximately 7.5. cdnsciencepub.comalfa-chemistry.com In acidic conditions, the rate of hydrolysis increases as the pH decreases. researchgate.net This acceleration is attributed to the catalytic effect of H+ ions and an increase in the fraction of more reactive protonated species at lower pH values. researchgate.net

Temperature also plays a crucial role, with higher temperatures accelerating the rate of hydrolysis. cdnsciencepub.com The activation energy for the hydrolysis of calcium tetraphosphate was determined to be 105 kJ/mol at a pH of 3.5. The reaction follows first-order kinetics, and the rate constants increase with temperature. cdnsciencepub.com

Below is a table summarizing the first-order rate constants for the hydrolysis of tetraphosphate anions under specific conditions.

| pH | Temperature (°C) | First-Order Rate Constant (k) | Reference |

| 13.3 | 65.5 | 2.5 x 10⁻³ min⁻¹ | cdnsciencepub.com |

| 3.5 | 60 | 1.5 x 10⁻³ min⁻¹ | cdnsciencepub.com |

| 3.5 | 50 | 4.3 x 10⁻⁴ min⁻¹ | cdnsciencepub.com |

This table presents selected data points for the hydrolysis of tetraphosphate anions.

The rate of hydrolysis for tetraphosphate is generally greater than that of triphosphate under the same hydrogen ion concentrations. cdnsciencepub.comcdnsciencepub.com While acid catalysis is pronounced, a significant increase in the hydrolysis rate was not observed in the alkaline range of pH 7 to 13.3. cdnsciencepub.com

Mechanistic studies reveal that the hydrolysis of the linear tetraphosphate molecule does not occur randomly across its three P-O-P linkages. cdnsciencepub.com The hydrolysis of the tetraphosphate anion presents two primary pathways: attack at a terminal oxygen bridge to yield triphosphate and orthophosphate, or attack at the central oxygen bridge to yield two molecules of pyrophosphate. cdnsciencepub.com

Research has conclusively shown that the terminal oxygen bridges are preferentially attacked during hydrolysis. cdnsciencepub.comcdnsciencepub.comalfa-chemistry.com This results in the formation of one mole of triphosphate and one mole of orthophosphate as the initial degradation products. cdnsciencepub.comcdnsciencepub.com The alternative pathway that would form pyrophosphate is not the favored mechanism. cdnsciencepub.comcdnsciencepub.com This preferential attack on the terminal phosphate (B84403) groups is also observed in the hydrolysis of higher linear polyphosphates. cdnsciencepub.com

Metal Ion Complexation and Chelation Chemistry

Hexasodium tetraphosphate is an effective sequestering agent, capable of forming stable, soluble complexes with various metal ions. alfa-chemistry.comnih.gov This ability is central to its use in applications such as water treatment and detergents. researchgate.net

The sequestration of metal ions by this compound occurs through the process of chelation. wikipedia.orgscispace.com The linear tetraphosphate anion, P₄O₁₃⁶⁻, is a polydentate ligand, meaning it has multiple donor atoms that can form coordinate bonds with a single central metal ion. scispace.comgreen-mountainchem.com The donor sites are the negatively charged oxygen atoms within the phosphate chain.

When a metal ion is introduced into a solution containing tetraphosphate, the ligand can wrap around the metal cation, forming multiple coordinate bonds. scispace.com This process results in the formation of a stable, water-soluble, ring-like structure known as a chelate complex. wikipedia.orggreen-mountainchem.com By binding the metal ion within this chelate ring, the chelating agent effectively blocks the normal reactive sites of the metal, preventing it from precipitating or engaging in other undesirable reactions. wikipedia.org The formation of multiple five- or six-membered rings typically imparts the greatest stability to the complex. wikipedia.org

The strength of the interaction between a metal ion and a chelating agent like tetraphosphate is quantified by the stability constant (K), often expressed as its logarithm (log K). scribd.com A higher log K value indicates a stronger bond and a more stable complex. colostate.edu The formation of a chelate complex is an equilibrium reaction, and its stability is governed by thermodynamic principles. scribd.com

The parent acid of this compound is tetraphosphoric acid (H₆P₄O₁₃). This molecule has six acidic protons that can dissociate in water. The extent of this dissociation, and thus the specific ionic species of tetraphosphate present in a solution, is highly dependent on the pH. wikipedia.org

At very low pH, the non-ionized acid, H₆P₄O₁₃, would be the predominant form. As the pH increases, the acid undergoes stepwise deprotonation, yielding a series of anions such as the dihydrogen tetraphosphate ion (H₅P₄O₁₃⁻), the hydrogen tetraphosphate ion (H₄P₄O₁₃²⁻), and so on, until the fully deprotonated tetraphosphate ion (P₄O₁₃⁶⁻) becomes dominant at high pH values. Each dissociation step is characterized by a specific acid dissociation constant (pKa).

Analytical Methodologies for Hexasodium Tetraphosphate Quantification and Speciation

Chromatographic Separation Techniques

Chromatography is a powerful tool for separating complex mixtures of polyphosphates based on their size and charge. Techniques like Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC) are widely employed for the detailed analysis of polyphosphate chain length distributions.

Ion Chromatography (IC) is a highly effective method for the separation and quantification of individual polyphosphate oligomers. The technique utilizes anion-exchange columns to separate polyphosphates based on their increasing negative charge, which corresponds to the chain length. A gradient elution with an electrolyte, typically sodium hydroxide (B78521), is used to release the polyphosphates from the column, with shorter chains eluting first.

Suppressed conductivity detection is commonly used in IC for polyphosphate analysis. This detection method offers high sensitivity by reducing the background conductivity of the eluent, thereby enhancing the signal from the analyte ions. The use of high-capacity anion-exchange columns, such as the IonPac AS16, in conjunction with a hydroxide gradient, allows for the high-resolution separation of a wide range of polyphosphates, from pyrophosphate up to chains of over 60 phosphate (B84403) units. This capability is essential for "fingerprinting" complex polyphosphate mixtures and monitoring their degradation or batch-to-batch variations.

Table 1: Typical Ion Chromatography Conditions for Polyphosphate Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | IonPac® AS11 or AS16 Anion-Exchange Column | |

| Eluent | Sodium Hydroxide (NaOH) Gradient | |

| Detection | Suppressed Conductivity | |

| Application | Separation of polyphosphates with varying chain lengths |

High-Performance Liquid Chromatography (HPLC), particularly using ion-pairing reversed-phase chromatography, is another valuable technique for the resolution of shorter-chain oligophosphates. This method involves the use of a non-polar stationary phase (like C18) and a polar mobile phase containing an ion-pairing agent. The ion-pairing agent, such as triethylammonium (B8662869) bicarbonate (TEAB), forms a neutral complex with the negatively charged phosphate groups, allowing for their retention and separation on the reversed-phase column.

The resolution of oligophosphates in HPLC is highly dependent on several parameters, including the composition of the mobile phase, pH, and column temperature. Optimization of these factors is critical to achieve baseline separation of structurally similar oligophosphates. For instance, adjusting the pH can alter the charge of the phosphate groups and their interaction with the ion-pairing agent, thereby influencing retention and selectivity. Similarly, temperature can affect the kinetics of the separation process.

Table 2: Key Parameters in HPLC for Oligophosphate Resolution

| Parameter | Effect on Separation | Reference |

|---|---|---|

| Mobile Phase Composition | Influences the strength of interaction between the analyte and the stationary phase. | |

| Ion-Pairing Agent | Forms neutral complexes with oligophosphates for retention on reversed-phase columns. | |

| pH | Affects the charge state of the oligophosphates and the ion-pairing agent. | |

| Temperature | Impacts the efficiency and resolution of the separation. |

Spectrophotometric Determination Methods

Spectrophotometric methods offer a simpler and often more rapid approach for the quantification of total phosphate content. These methods are typically based on the formation of a colored complex that can be measured using a UV-Vis spectrophotometer.

The Molybdenum Blue method is a widely used and sensitive spectrophotometric technique for the determination of orthophosphate. The principle of this method involves the reaction of orthophosphate ions with an acidic molybdate (B1676688) solution to form a yellow phosphomolybdate complex. This complex is then reduced by a reducing agent, such as ascorbic acid or sodium thiosulphate, to form a stable, intensely colored molybdenum blue complex.

The intensity of the blue color, which is directly proportional to the orthophosphate concentration, is measured spectrophotometrically at a wavelength maximum of around 880 nm. To determine the concentration of polyphosphates like hexasodium tetraphosphate (B8577671), they must first be hydrolyzed to orthophosphate. This is typically achieved by acid digestion, for example, by heating with sulfuric acid. The accuracy of the Molybdenum Blue method can be influenced by the presence of other substances that can interfere with the complex formation or reduction step.

Table 3: Reagents in the Molybdenum Blue Method

| Reagent | Function | Reference |

|---|---|---|

| Ammonium Molybdate | Reacts with orthophosphate to form a phosphomolybdate complex. | |

| Sulfuric Acid | Provides the acidic medium required for the reaction. | |

| Potassium Antimonyl Tartrate | Acts as a catalyst to increase the rate of color development. | |

| Ascorbic Acid | Reduces the phosphomolybdate complex to molybdenum blue. |

To improve the specificity and applicability of spectrophotometric methods for polyphosphate analysis, advanced approaches have been developed. One such strategy involves the use of enzymes for the specific hydrolysis of polyphosphates. Exopolyphosphatases are enzymes that specifically cleave terminal phosphate units from a polyphosphate chain, releasing orthophosphate.

This enzymatic approach allows for the quantification of polyphosphates in a sample by measuring the increase in orthophosphate concentration after enzymatic digestion, using the Molybdenum Blue method. This method is highly specific and can be performed under mild conditions, avoiding the harsh acid hydrolysis that might affect other components in the sample matrix. This enzymatic assay is particularly useful for quantifying polyphosphate in complex biological samples.

Novel Detection Techniques for Polyphosphate Quantification in Specific Matrices

The need for sensitive and specific quantification of polyphosphates in diverse and complex matrices, such as environmental and biological samples, has driven the development of novel detection techniques.

One promising approach is the use of fluorescent dyes that specifically bind to polyphosphates. For example, the fluorescent dye JC-D7 has been developed for the quantification of polyphosphates in planktonic samples. This method involves the extraction of polyphosphate followed by fluorescence measurement with the specific dye. Another commonly used fluorescent dye is 4',6-diamidino-2-phenylindole (DAPI), although it is known to have some interference issues.

For a more detailed structural and quantitative analysis, 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique. 31P-NMR can distinguish between different phosphate species, including orthophosphate, pyrophosphate, and longer-chain polyphosphates, based on their distinct chemical shifts. This makes it an invaluable tool for the speciation and quantification of polyphosphates in complex mixtures without the need for chromatographic separation. Raman microspectroscopy is another advanced technique that can provide single-cell level identification and quantification of intracellular polyphosphate.

Environmental Chemistry and Biogeochemical Pathways of Hexasodium Tetraphosphate

Integration into the Global Phosphorus Biogeochemical Cycle

The phosphorus cycle is predominantly a sedimentary cycle, with the lithosphere acting as the main reservoir; it lacks a significant gaseous phase, unlike the carbon or nitrogen cycles. wikipedia.orglibretexts.org Phosphorus moves through the lithosphere, hydrosphere, and biosphere. libretexts.org Hexasodium tetraphosphate (B8577671), upon entering an aquatic or terrestrial system, becomes a component of the dissolved phosphorus pool. Like other polyphosphates, it represents a source of bioavailable phosphorus, but only after its transformation into orthophosphate (PO₄³⁻), the form most readily assimilated by plants and microorganisms. libretexts.orgd-nb.info

The integration of hexasodium tetraphosphate into this cycle begins with its dissolution in water. Its subsequent fate is governed by chemical hydrolysis and biological degradation, which break it down into smaller phosphate (B84403) units. niscpr.res.in In aquatic ecosystems, phosphorus levels, and consequently primary productivity, can follow seasonal patterns. libretexts.org The introduction of compounds like this compound can supplement the natural phosphorus supply, potentially influencing the growth of algae and aquatic plants. libretexts.org

Research on the degradation kinetics of tetraphosphate reveals that the process follows first-order kinetics. niscpr.res.in The rate of degradation is significantly dependent on pH and temperature. niscpr.res.in For instance, kinetic studies have shown that the degradation rate constant (k) increases with rising pH at a given temperature. niscpr.res.in This indicates that in more alkaline environmental compartments, the persistence of tetraphosphate would be lower compared to acidic environments. The ultimate breakdown product of this transformation pathway is orthophosphate, which can then be taken up by biota. niscpr.res.intandfonline.com

Transformation can be purely chemical (abiotic hydrolysis) or biologically mediated (enzymatic hydrolysis). taylorfrancis.com Microorganisms play a crucial role, as many produce phosphatases that can accelerate the cleavage of the phosphoanhydride bonds in polyphosphates. researchgate.net The transformation of parent compounds into metabolites, or transformation products (TPs), is a critical aspect of environmental fate, as these products may have different mobility and bioavailability. frontiersin.orgmdpi.com For this compound, the primary transformation products are triphosphate, pyrophosphate, and finally, orthophosphate. niscpr.res.in

Table 1: Degradation Rate Constants (k) for Tetraphosphate at Various pH and Temperature Data derived from kinetic studies on tetraphosphate degradation. niscpr.res.in

| Temperature (°C) | pH | Overall Rate Constant, k (min⁻¹) |

|---|---|---|

| 50 | 2 | 1.58 x 10⁻³ |

| 50 | 6 | 0.13 x 10⁻³ |

| 50 | 10 | 1.00 x 10⁻³ |

| 70 | 2 | 13.80 x 10⁻³ |

| 70 | 6 | 1.07 x 10⁻³ |

| 70 | 10 | 8.51 x 10⁻³ |

The biogeochemical cycles of phosphorus, carbon, and iron are interconnected. wikipedia.organl.gov Iron, a key micronutrient, is a primary redox-active metal in nature, and its cycling between the reduced Fe(II) and oxidized Fe(III) states can significantly influence phosphorus availability. wikipedia.org

In oxygenated (oxic) waters, Fe(II) is oxidized to Fe(III), which readily forms iron hydroxides. These compounds can strongly bind with phosphate, including orthophosphate derived from the degradation of this compound, removing it from the water column and limiting its bioavailability. wikipedia.org This process can limit primary productivity in aquatic systems. wikipedia.org Conversely, under anoxic conditions, such as in deep sediments, Fe(III) can be microbially reduced back to Fe(II), which releases the bound phosphorus back into the environment. wikipedia.org The presence of phosphate itself can influence the microbial reduction of iron oxides; phosphate bound within Fe(III) oxides has a significant impact on the types of minerals produced by iron-reducing bacteria. anl.gov This highlights a direct interplay where phosphate availability, supplemented by sources like this compound, can modulate the iron cycle.

The iron and carbon cycles are also linked, particularly through the action of iron-reducing bacteria that can use organic carbon as an electron donor. d-nb.info Furthermore, reactive iron minerals have been shown to bind and stabilize organic carbon in marine sediments, acting as a "rusty carbon sink." d-nb.info By influencing iron mineralogy and availability, the phosphorus cycle indirectly affects this aspect of carbon sequestration. Therefore, the introduction of this compound can have cascading effects, influencing iron chemistry that in turn impacts carbon storage and cycling. anl.govd-nb.info

Environmental Degradation Mechanisms and Products

The primary environmental degradation mechanism for this compound, and polyphosphates in general, is hydrolysis. niscpr.res.inwikipedia.org This process involves the cleavage of the P-O-P (phosphoanhydride) bonds by water.

Hydrolytic Degradation: This reaction can occur abiotically, with the rate being highly dependent on pH and temperature as detailed in Table 1. niscpr.res.in The addition of water to polyphosphates can form acidic solutions, which may influence local microenvironments. wikipedia.org The hydrolysis of the linear tetraphosphate anion (P₄O₁₃⁶⁻) is a stepwise process.

Step 1: The tetraphosphate chain is cleaved, yielding one molecule of triphosphate and one molecule of orthophosphate. P₄O₁₃⁶⁻ + H₂O → P₃O₁₀⁵⁻ + HPO₄²⁻ + H⁺

Step 2: The resulting triphosphate is then hydrolyzed to pyrophosphate and orthophosphate. P₃O₁₀⁵⁻ + H₂O → P₂O₇⁴⁻ + HPO₄²⁻ + H⁺

Step 3: Finally, the pyrophosphate is hydrolyzed to two molecules of orthophosphate. P₂O₇⁴⁻ + H₂O → 2HPO₄²⁻

Enzymatic Degradation: In the environment, this hydrolysis is often catalyzed by extracellular enzymes (exophosphatases) secreted by microorganisms. researchgate.net This biological catalysis significantly accelerates the degradation rate compared to abiotic hydrolysis alone, making microbial activity a key factor in the ultimate fate of polyphosphates.

Degradation Products: The sequential degradation of this compound results in a series of shorter-chain polyphosphates and ultimately, orthophosphate. The primary degradation and transformation products are:

Sodium triphosphate

Sodium pyrophosphate

Sodium orthophosphate

Orthophosphate is the final, stable degradation product and is the form of phosphorus that is most readily assimilated by living organisms. d-nb.infotandfonline.com

Advanced Monitoring and Quantification of Polyphosphates in Environmental Matrices

Accurately quantifying polyphosphates like this compound in complex environmental matrices such as water, soil, and sediments is challenging but essential for understanding their environmental fate. nih.govresearchgate.net A variety of advanced analytical methods are employed, each with specific strengths and limitations. mdpi.com

Common Analytical Techniques:

Colorimetry (Molybdenum Blue Method): This is a traditional and widely used method that quantifies orthophosphate. d-nb.infomdpi.com To measure polyphosphates, a sample is typically split. One portion is analyzed directly for initial orthophosphate. The other portion undergoes acid digestion to hydrolyze all polyphosphates to orthophosphate, and then total phosphate is measured. The polyphosphate concentration is determined by the difference. tandfonline.com A drawback is that this method can overestimate polyphosphate content if acid-labile organic phosphorus compounds are present. tandfonline.com

Ion Chromatography (IC): IC is a powerful technique that can separate, identify, and quantify different phosphate species, including orthophosphate, pyrophosphate, and tripolyphosphate, in a single analysis. tandfonline.comresearchgate.net It offers higher specificity than colorimetry and avoids the need for a separate digestion step to determine total polyphosphates. researchgate.net

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a non-destructive technique that allows for the simultaneous identification and quantification of various phosphorus-containing compounds based on their unique chemical shifts. acs.orgnih.gov It is considered a powerful tool for speciating different forms of phosphorus in environmental samples, including polyphosphates and organic phosphorus compounds. acs.org

Fluorometry with DAPI: This method uses the fluorescent dye 4',6-diamidino-2-phenylindole (DAPI), which binds to polyphosphates and emits a characteristic fluorescence. nih.govnih.gov It is a sensitive method but can be subject to interference from other cellular components like RNA and nucleotides, and its accuracy can be affected by matrix effects in environmental samples. nih.govnih.gov

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique, combined with statistical methods like partial least squares regression, has been developed for the quantitative determination of polyphosphates in sediment samples. researchgate.net It offers a rapid and non-destructive approach that avoids the use of chemical extractants. researchgate.net

Table 2: Comparison of Advanced Methods for Polyphosphate Quantification This table summarizes key features of different analytical techniques used for environmental phosphate analysis. tandfonline.comresearchgate.netmdpi.comresearchgate.netacs.orgnih.gov

| Technique | Principle | Advantages | Limitations | Typical Detection Limit (P) |

|---|---|---|---|---|

| Colorimetry (Molybdenum Blue) | Forms a colored complex with orthophosphate, measured spectrophotometrically. Polyphosphates measured by difference after hydrolysis. | High sensitivity for orthophosphate, widely available, cost-effective. mdpi.com | Measures total condensed P together, not individual species. researchgate.net Potential interference from acid-labile organic P. tandfonline.com | ~0.02 mg/L tandfonline.comresearchgate.net |

| Ion Chromatography (IC) | Separates different phosphate anions based on their interaction with a stationary phase. | Speciates different P forms (ortho-, pyro-, tripolyphosphate) in one run. researchgate.net Wide working range. tandfonline.com | Higher equipment cost. | 0.03-0.05 mg/L for polyphosphates tandfonline.comresearchgate.net |

| ³¹P NMR Spectroscopy | Detects phosphorus nuclei in different chemical environments, allowing for identification and quantification of P compounds. | Non-destructive, provides detailed structural information, quantifies all P forms simultaneously. acs.org | Lower sensitivity compared to other methods, requires higher concentrations. acs.orgnih.gov | Millimolar range (mM) acs.org |

| Fluorometry (DAPI) | Fluorescent dye DAPI binds to polyphosphates, and the resulting fluorescence is measured. | High sensitivity. nih.gov | Interference from RNA, DNA, and other molecules. nih.govnih.gov Matrix effects can be significant. nih.gov | Micromolar range (µM) acs.org |

| ATR-FTIR Spectroscopy | Measures infrared absorption by molecular bonds to identify and quantify substances. | Fast, reliable for sediment matrices, no solvent extraction needed. researchgate.net | Requires specialized equipment and chemometric modeling. High absorption from matrix components like silica (B1680970) may require pre-treatment. researchgate.net | <50 µg/g in sediment researchgate.net |

Computational Chemistry and Theoretical Investigations of Tetraphosphate Anion

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used approach in computational chemistry to determine molecular properties based on the electron density. wikipedia.orgresearchgate.net For the tetraphosphate (B8577671) anion, DFT calculations are instrumental in understanding its fundamental electronic properties and predicting its chemical reactivity.

DFT studies typically begin by optimizing the geometry of the tetraphosphate anion to find its most stable three-dimensional structure. From this optimized structure, a range of electronic properties can be calculated. The distribution of electron density reveals the electron-rich and electron-poor regions of the anion. The negative charge is not uniformly distributed; it tends to localize on the terminal oxygen atoms, making these sites highly susceptible to interaction with cations and polar molecules.

A key aspect of DFT analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, which visualizes the charge distribution on the molecular surface. For the tetraphosphate anion, these maps typically show strong negative potential around the oxygen atoms, confirming them as the primary sites for electrophilic attack. This information is crucial for predicting how the anion will interact with other molecules and for understanding its role in phosphorylation reactions. Computational studies have shown that nucleophilic attack can occur at different phosphorus atoms within polyphosphate structures, leading to various products.

| Parameter | Description | Typical Implication for Tetraphosphate |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; localized on oxygen atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; localized on phosphorus atoms. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A measure of chemical reactivity and stability. |

| Electron Affinity | Energy released when an electron is added. | Quantifies the ability to accept an electron. |

| Ionization Potential | Energy required to remove an electron. | Quantifies the ability to donate an electron. |

| Electrostatic Potential | The spatial distribution of charge. | Shows negative potential concentrated on oxygen atoms, the sites for electrophilic interaction. |

Molecular Dynamics Simulations of Tetraphosphate Interactions in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Ab initio MD simulations, in particular, provide a highly accurate picture of how ions like tetraphosphate interact with their environment, especially in aqueous solutions. researchgate.netnih.gov These simulations model the forces between the tetraphosphate anion and the surrounding water molecules, revealing detailed information about the structure and dynamics of its hydration shell. researchgate.netnih.govresearchgate.net

Simulations show that the highly charged tetraphosphate anion organizes the surrounding water molecules into distinct layers, known as hydration shells. researchgate.netnih.gov The first hydration shell is the most structured, with water molecules directly interacting with the anion through hydrogen bonds. researchgate.net For the simpler phosphate (B84403) anion (PO₄³⁻), simulations have shown that the first hydration shell consists of approximately 13 water molecules. researchgate.netnih.gov Each oxygen atom of the phosphate anion forms, on average, three hydrogen bonds with different water molecules. researchgate.net Similar principles of strong hydration apply to the larger tetraphosphate anion, where the numerous oxygen atoms create a robust and well-defined hydration structure.

MD simulations also provide insights into the dynamic nature of these interactions. nih.gov They can be used to calculate the mean residence time of water molecules in the first hydration shell, indicating how quickly they are exchanged with water molecules from the bulk solvent. nih.govresearchgate.net Ions that strongly structure their hydration shells, like phosphates, are characterized as "structure-forming" and typically exhibit longer water residence times compared to "structure-breaking" ions. researchgate.net The dynamics of the hydration shell are crucial for understanding the anion's mobility, reactivity, and role in biochemical processes.

Table 2: Representative Hydration Shell Properties for a Phosphate Anion in Aqueous Solution from MD Simulations (Note: Data derived from studies on the simpler phosphate anion, PO₄³⁻, as a model for the behavior of the tetraphosphate anion.)

| Property | Description | Typical Value/Observation | Reference |

| Coordination Number (First Shell) | The number of water molecules in the immediate vicinity of the anion. | ~12-13 water molecules | researchgate.net |

| Hydrogen Bonds per Oxygen | The average number of hydrogen bonds formed by each oxygen atom of the anion. | ~3 | researchgate.net |

| P-O(water) Distance | The average distance from the central phosphorus to the oxygen of a water molecule in the first shell. | Varies depending on the specific phosphate group. | researchgate.net |

| Mean Residence Time | The average time a water molecule spends in the first hydration shell before exchanging. | Characterizes the anion as "structure-forming". | nih.govresearchgate.net |

Quantum Chemical Calculations of Stability and Hydrolysis Intermediates

Quantum chemical calculations are essential for investigating the stability of the tetraphosphate anion and the mechanisms of its chemical reactions, particularly hydrolysis. rsc.org Hydrolysis—the cleavage of chemical bonds by the addition of water—is the primary pathway for the degradation of polyphosphates into smaller phosphate units. These calculations can map the entire reaction pathway, identifying the structures and energies of reactants, products, and the short-lived, high-energy species known as transition states and intermediates. dtic.milu-tokyo.ac.jp

The hydrolysis of a linear tetraphosphate involves the nucleophilic attack of a water molecule on one of the phosphorus atoms. Quantum chemical studies can model this process step-by-step. The calculations can determine the activation energy of the reaction—the energy barrier that must be overcome for the reaction to proceed—which is related to the energy of the transition state. u-tokyo.ac.jp A higher activation energy implies a more stable molecule and a slower hydrolysis rate. The cyclic structure of some tetraphosphates generally confers greater resistance to hydrolysis compared to linear polyphosphates.

Table 3: Hypothetical Energy Profile for a Step in Tetraphosphate Hydrolysis (Note: The values are illustrative, based on general principles from computational studies of phosphate hydrolysis, to demonstrate the type of data generated.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Tetraphosphate anion + Water molecule | 0 (Reference) |

| Transition State 1 | Initial attack of water on a phosphorus atom. | +15 to +25 |

| Intermediate 1 | A transient, five-coordinate phosphorus species. | +5 to +10 |

| Transition State 2 | P-O bond cleavage. | +12 to +20 |

| Products | Tripolyphosphate + Orthophosphate | -5 to -15 (Exergonic) |

Advanced Research in Applications of Hexasodium Tetraphosphate

Mechanistic Studies in Water Treatment Chemistry

Hexasodium tetraphosphate (B8577671) plays a significant role in water treatment due to its ability to interact with mineral scale and metal ions.

Scale Inhibition Mechanisms in Aqueous Systems

The formation of mineral scale, such as calcium carbonate, in water systems can lead to reduced efficiency and damage to equipment. mdpi.com Hexasodium tetraphosphate and other polyphosphates act as scale inhibitors through several mechanisms. nih.gov These long-chain anions can be adsorbed onto the surface of small calcium carbonate crystals, preventing their growth into larger, hard-to-remove scale deposits. enrosun.com This process, known as crystal growth inhibition, disrupts the normal crystallization process. nih.gov

Another key mechanism is sequestration, where the polyphosphate chelates scaling cations like calcium and magnesium, forming soluble complexes. cup.edu.cnlibretexts.org This action effectively keeps the ions in solution and prevents them from precipitating out as scale. libretexts.orgessind.com The negatively charged molecular chains of the polyphosphate increase the solubility of inorganic salts, further contributing to scale inhibition. enrosun.com Additionally, polyphosphates can act as dispersants, preventing the agglomeration and settling of suspended scale particles. nih.gov

Table 1: Mechanisms of Scale Inhibition by Polyphosphates

Removal of Metal Ions from Water

The presence of heavy metal ions in water is a significant environmental concern. alantech.in this compound is effective in the removal of these ions through chelation. ebsco.com This process involves the formation of a stable, ring-like structure between the polyphosphate (a polydentate ligand) and the metal ion. ebsco.com This complexation renders the metal ions less reactive and facilitates their removal from the water. alibaba.comresearchgate.net

The ability of polyphosphates to sequester metal ions is a critical function in various water treatment applications. virtuemarketresearch.com Different metal ions can be targeted, and the effectiveness of the removal can depend on factors such as pH and the presence of other ions in the solution. mdpi.com Research has explored the use of various phosphate-containing compounds for the removal of a range of metal ions from aqueous systems. utwente.nl

Role as a Chemical Adjuvant in Detergent Formulations

Elucidation of Builder Functions and Synergistic Effects

One of the primary roles of this compound in detergents is as a "builder." Builders enhance the cleaning power of surfactants by counteracting the effects of water hardness. essind.com They achieve this by sequestering calcium and magnesium ions, which would otherwise interfere with the surfactant's performance. essind.comnih.gov This sequestration action prevents the formation of soap scum and allows the surfactant to work more effectively. libretexts.org

Polyphosphates like this compound exhibit a synergistic effect with surfactants, meaning their combined cleaning performance is greater than the sum of their individual effects. nih.govicl-phos-spec.com They also contribute to the alkalinity of the wash water, which aids in the cleaning process by increasing the negative charge on both the dirt and the fabric fibers, leading to greater repulsion and improved soil removal. businesschemistry.org

Table 2: Builder Functions of this compound in Detergents

Mechanisms of Emulsification, Protein Peptization, and Dispersion

This compound also contributes to the cleaning process through its emulsifying, peptizing, and dispersing properties. fao.org Emulsification is the process of breaking down and stabilizing oily and greasy soils into smaller droplets that can be washed away. essind.comnih.gov Polyphosphates aid in this process, enhancing the removal of fatty soils. businesschemistry.org

Protein peptization involves the breakdown of protein-based stains. fao.org By interacting with proteins, this compound can help to break them down into smaller, more soluble fragments that are easier to remove from fabrics.

Furthermore, its dispersing properties prevent dirt and other soil particles from clumping together and redepositing onto the cleaned surfaces. fao.orgbusinesschemistry.org This is particularly important for preventing the graying of fabrics over time.

Applications as a Dispersing and Sequestration Agent in Industrial Processes

Beyond water treatment and detergents, this compound finds application as a dispersing and sequestration agent in a variety of industrial settings. chemicalbook.com Its ability to bind with metal ions and prevent the aggregation of particles makes it valuable in processes such as textile manufacturing and clay processing. icl-phos-spec.comatamanchemicals.com

In the textile industry, polyphosphates are used to improve the penetrating, wetting, emulsifying, and dispersing properties of cleaning and dyeing solutions. icl-phos-spec.com They can help to prevent spotting and streaking in dyed fabrics by sequestering metal ions that might otherwise interfere with the dyeing process. icl-phos-spec.com In the processing of minerals, it acts as a dispersant to improve the separation of different components. tandfonline.com This is due to its ability to bind to surfaces, providing both steric and electrostatic repulsion that keeps particles separated. tandfonline.com

Metal Surface Treatment Chemistry

This compound is utilized in metal surface treatment primarily for its ability to act as a cleaning agent and corrosion inhibitor. bellita.co.ukatamanchemicals.com The phosphating process, a common method for surface preparation, involves creating a phosphate (B84403) conversion coating on a metallic substrate to improve paint adhesion and corrosion resistance. airedale-group.com This is achieved by applying an aqueous solution of phosphoric acid mixed with salts of metals like zinc, manganese, or iron to a steel or iron surface. airedale-group.com

The fundamental chemistry involves the reaction of the acid with the metal, which increases the local pH. This change in pH causes the dissolved phosphate salts to precipitate onto the metal surface, forming a thin, crystalline, and water-insoluble layer. airedale-group.com This conversion layer is non-conductive and provides an excellent base for subsequent coatings like paints, lacquers, and oils due to its porous, crystalline structure. airedale-group.com

In this context, polyphosphates like this compound function as sequestrants. atamanchemicals.com They chelate with divalent and trivalent metal ions present in the treatment bath and on the metal surface. bellita.co.uk This action prevents the formation of insoluble scales and helps in maintaining the cleanliness and efficiency of the treatment solutions. The resulting complex forms a dense, continuous film on the metal surface, which acts as a barrier against corrosion currents. bellita.co.uk Phosphates are a key component in solutions designed to clean and prepare metal surfaces before painting or coating. atamanchemicals.com

Table 1: Functions of this compound in Metal Surface Treatment

| Function | Mechanism of Action | Desired Outcome |

| Corrosion Inhibition | Forms a protective, non-conductive film on the metal surface by chelating with metal ions. bellita.co.uk | Prevents oxidation and improves the longevity of the metal part. airedale-group.com |

| Surface Preparation | Acts as a cleaning and dispersing agent, removing unwanted metal ions and preventing scale. atamanchemicals.com | Creates a uniform, crystalline surface ideal for paint and coating adhesion. airedale-group.com |

| Water Softening | Sequesters hard water ions (e.g., calcium, magnesium) in the treatment bath. atamanchemicals.com | Maintains the efficiency of the phosphating solution and prevents unwanted precipitates. |

Role in Photographic Developer Formulations

In photographic chemistry, this compound serves as a crucial sequestering agent in developer solutions. made-in-china.comkodak.com Its primary function is to prevent the formation of sludge and scum that can result from the interaction of chemical components in the developer with hard water salts or with byproducts of the development process. made-in-china.comprocessreversal.org

When preparing or using a developer, especially with hard water, insoluble calcium and magnesium salts can precipitate. These precipitates can deposit on tank walls, mechanical parts of processing equipment, and, most critically, on the surface of the film, causing defects in the final image. made-in-china.comprocessreversal.org

This compound is added to the developer formulation to chelate these metallic ions, keeping them dissolved in the solution and preventing their precipitation. processreversal.org This ensures the developer bath remains clean and that a uniform, unblemished development of the photographic emulsion is achieved. made-in-china.com It is often considered preferable to other phosphates because it has a negligible effect on the pH of the developing bath, a critical parameter for consistent developer activity. processreversal.org It is also noted for its stability in the solid state. processreversal.org A typical addition is about 2 grams per liter for carbonate and borax-based developers. processreversal.org

Table 2: Example of a Photographic Developer Formulation with this compound

| Chemical | Quantity per Liter | Purpose |

| 1-phenyl-3-pyrazolidone | 1.8 g | Developing Agent |

| Hydroquinone | 1.8 g | Developing Agent |

| Sodium Tetraphosphate | 2.0 g | Sequestering Agent |

| Sodium Sulfite | 70 g | Antioxidant (Preservative) |

| Sodium Metaborate | As needed | Alkali (Accelerator) |

| Potassium Bromide | 3 g | Antifogging Agent |

| Water | to make 1 liter | Solvent |

| Source: google.com |

Thinning Agent for Drilling Muds

This compound is classified as an inorganic thinner and is used to control the rheological properties of water-based drilling muds. slideshare.netresearchgate.net Drilling muds are essential fluids in oil and gas exploration, used to cool and lubricate the drill bit, carry rock cuttings to the surface, and provide hydrostatic pressure to prevent formation fluids from entering the wellbore. slideshare.net

The viscosity and gel strength of the mud are critical properties that must be carefully managed. google.com As drilling progresses, the mud can become contaminated with drilled solids, leading to an undesirable increase in viscosity. google.com Thinners, also known as dispersants, are added to the mud to reduce viscosity and gel strength. slideshare.netresearchgate.net

Table 3: Effect of this compound on Drilling Mud Properties

| Mud Property | Effect of Thinner Addition | Rationale |

| Viscosity | Decrease | Disperses clay particles, reducing flow resistance. slideshare.netresearchgate.net |

| Gel Strength | Decrease | Weakens the gelling structure formed by clay platelets at rest. researchgate.net |

| Yield Point | Decrease | Reduces the initial stress required to initiate fluid flow. slideshare.net |

Future Research Directions and Unaddressed Areas in Hexasodium Tetraphosphate Chemistry

Development of Novel Synthetic Methodologies

The traditional synthesis of hexasodium tetraphosphate (B8577671) and other glassy polyphosphates involves the high-temperature condensation of sodium orthophosphates, driving off water to form P-O-P bonds. While effective, this method offers limited control over the polymer chain length and structure, often resulting in a mixture of amorphous polyphosphates with varying chain lengths. Future research is steering towards more precise and sustainable synthetic approaches.

Key areas for future development include:

Low-Temperature and Solution-Based Routes: Moving away from high-temperature fusion, methods utilizing coacervate precursors are being explored. These soft chemistry routes involve the phase separation of polyphosphate solutions, often induced by adding solvents like methanol (B129727) or ethanol, to form a colloid-rich phase that can be processed into glassy materials at lower temperatures. This approach could offer better control over the final product's properties and is attractive for applications like coatings and sealing.

Controlled Polymerization: There is a significant need for methods that allow for the synthesis of polyphosphates with specific, well-defined chain lengths. Techniques such as fractional precipitation with solvents like acetone (B3395972) have been used to obtain narrowly distributed polyphosphates. Further development in this area could involve novel phosphorylation reagents and catalysts that enable step-wise chain growth or the use of protecting groups, similar to strategies in nucleotide synthesis, to achieve monodisperse polyphosphates.

Mechanochemical Synthesis: An emerging area of interest is the use of mechanochemistry, such as ball milling, to drive solid-state reactions. This technique, which has been applied to synthesize copper phosphates via hydrothermal hot pressing, could provide a solvent-free, energy-efficient alternative for producing hexasodium tetraphosphate. Research could explore how milling parameters affect the final product's chain length and crystallinity.

| Synthetic Method | Description | Potential Advantages | Research Focus |

| Coacervation | Phase separation of polyphosphate solutions to form a dense precursor phase. | Lower processing temperatures, suitable for coatings. | Optimization of solvent systems and cation choice. |

| Controlled Polymerization | Methods to produce polyphosphates with specific chain lengths (e.g., fractionation). | Tailored material properties for specific applications. | Development of novel phosphorylation agents and catalytic systems. |

| Mechanochemistry | Use of mechanical force (e.g., ball milling) to induce chemical reactions. | Solvent-free, potentially lower energy consumption. | Investigating the influence of process parameters on product structure. |

Advanced Characterization under Operando Conditions

Understanding the dynamic behavior of this compound in its various applications is crucial for optimizing performance and designing new materials. Characterization is often performed ex situ, which may not capture the true state of the material under operational conditions. The application of in situ and operando techniques, which analyze materials in real-time within a reactive environment, represents a major frontier.

Future research should employ advanced characterization techniques such as:

Operando Magic Angle Spinning (MAS) NMR Spectroscopy: This powerful technique can provide detailed structural and mechanistic insights into chemical systems under realistic operating conditions of temperature and pressure. For this compound, it could be used to observe its interactions with metal ions during water treatment, track its hydrolysis in solution, or monitor its role in catalytic processes in real-time.

In Situ X-ray Scattering and Diffraction: Techniques like small-angle X-ray scattering (SAXS) and X-ray diffraction (XRD) can monitor the evolution of a material's microstructure and crystal phase during processes like synthesis or degradation. Applying these methods to the cold sintering of phosphates has already provided insights into densification kinetics. Similar studies on this compound could reveal mechanisms of action in cement retardation or as a dispersing agent.

In Situ Vibrational Spectroscopy (Raman and FTIR): These techniques are highly sensitive to changes in chemical bonds. In situ Raman spectroscopy is particularly powerful for studying aqueous systems and can be used to identify reaction intermediates and surface species. This could be applied to understand the sequestration mechanism of metal ions by this compound or its behavior at solid-liquid interfaces.

| Technique | Information Gained | Potential Application for this compound |

| Operando MAS NMR | Real-time structural changes, reaction mechanisms, molecular interactions. | Tracking hydrolysis, ion sequestration, and catalytic cycles. |

| In Situ X-ray Scattering/Diffraction | Evolution of microstructure, pore morphology, and crystalline phases. | Monitoring synthesis, degradation, and performance in composite materials. |

| In Situ Raman/FTIR | Identification of chemical bonds, surface species, and reaction intermediates. | Elucidating mechanisms of action in detergents and water treatment. |

Comprehensive Environmental Impact Assessment and Remediation Strategies

The widespread use of phosphates has raised environmental concerns, primarily related to eutrophication in aquatic ecosystems. While this compound is considered biodegradable, its breakdown releases orthophosphates, which are nutrients that can lead to algal blooms and oxygen depletion in water bodies. A comprehensive understanding of its environmental lifecycle is currently lacking.

Future research in this domain should focus on:

Lifecycle Analysis: A full lifecycle assessment is needed to quantify the environmental footprint of this compound, from production (including energy consumption and raw material sourcing) to its ultimate fate in soil and water systems. This includes studying its hydrolysis rates under various environmental conditions (pH, temperature, microbial activity).

Ecotoxicity Studies: Detailed studies are required to understand the impact of not just the final orthophosphate product but also the intermediate polyphosphate chains on aquatic and terrestrial organisms. This goes beyond general eutrophication concerns to assess potential specific toxicological effects.

Advanced Remediation Strategies: Current remediation for phosphate-rich runoff is often nonspecific. Future strategies could be more targeted. Research into bioremediation, using microorganisms with high polyphosphate accumulating capabilities, could be a cost-effective and eco-friendly approach. Another avenue is phytoremediation, utilizing plants that can absorb and store large amounts of phosphorus. Investigating how these biological methods can be tailored specifically for polyphosphate removal is a key unaddressed area. Furthermore, the development of novel adsorbent materials for selective capture of polyphosphates from industrial effluents warrants investigation.

| Research Area | Objective | Key Unaddressed Questions |

| Lifecycle Assessment | To quantify the complete environmental footprint of this compound. | What are the energy costs of different synthetic routes? What are the precise degradation pathways and kinetics in diverse environments? |

| Ecotoxicity | To determine the specific biological effects of tetraphosphate and its hydrolysis products. | Are there toxic effects on specific organisms beyond the general impact of eutrophication? |

Q & A

Q. What are the optimal synthesis parameters for hexasodium tetraphosphate, and how can its purity be validated?

this compound synthesis typically involves controlled thermal condensation of sodium phosphates. Key parameters include the Na₂O/P₂O₅ molar ratio (target ~1.3 for tetrapolyphosphate) and annealing temperature (400–600°C). Post-synthesis, purity is validated via:

Q. How does pH influence the stability of this compound in aqueous solutions?

this compound hydrolyzes in acidic (pH < 5) or highly alkaline (pH > 11) conditions, forming shorter-chain phosphates. To assess stability:

- Conduct pH-dependent kinetic studies via ³¹P NMR to track hydrolysis products .

- Monitor ionic conductivity changes over time to detect decomposition .

- Store solutions at neutral pH (6–8) and ≤25°C to minimize degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- X-ray photoelectron spectroscopy (XPS) identifies phosphorus oxidation states and sodium coordination environments .

- FT-IR spectroscopy detects P–O–P asymmetric stretching (~1200 cm⁻¹) and cyclic phosphate ring vibrations (~700 cm⁻¹) .

- Solid-state NMR (³¹P) resolves chain-length distribution and cyclic vs. linear phosphate structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chelation efficiencies of this compound for metal ions?

Discrepancies often arise from variations in experimental conditions (e.g., ionic strength, competing ligands). To address this:

- Perform isothermal titration calorimetry (ITC) under standardized buffer conditions to quantify binding constants for target metals (e.g., Ca²⁺, Fe³⁺) .

- Use synchrotron X-ray absorption spectroscopy (XAS) to probe metal-phosphate coordination geometry and competitive ligand effects .

- Apply thermodynamic modeling (e.g., PHREEQC) to predict speciation under diverse pH and ionic strength conditions .

Q. What experimental designs are suitable for studying this compound’s role in enzymatic or receptor-mediated processes?

- For P2X receptor studies (e.g., neuronal signaling), use radioligand displacement assays with tritiated ATP analogs to assess competitive inhibition by phosphorylated inositol derivatives .

- In bacterial stringent response studies, employ HPLC-MS to quantify ppGpp (guanosine tetraphosphate) levels under phosphate stress, with this compound as a potential modulator .

- For enzyme inhibition (e.g., phosphatases), design kinetic assays with p-nitrophenyl phosphate as a substrate and varying phosphate concentrations to determine IC₅₀ values .

Q. How can researchers mitigate interference from this compound decomposition products in electrochemical applications?

- Use in situ Raman spectroscopy during cyclic voltammetry to detect transient decomposition species (e.g., orthophosphate) .

- Optimize electrolyte composition by adding stabilizing agents (e.g., urea) to suppress hydrolysis .

- Employ accelerated aging tests at elevated temperatures (40–60°C) to model long-term stability and identify compatible electrode materials .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s biocompatibility in cellular models?

Variations in cell type, exposure duration, and phosphate concentration contribute to discrepancies. To reconcile findings:

- Standardize assays using ISO 10993-5 guidelines for cytotoxicity (e.g., MTT assays) across multiple cell lines .

- Perform flow cytometry to distinguish apoptotic vs. necrotic cell death mechanisms at different concentrations .

- Cross-validate results with phosphate-free controls to isolate tetraphosphate-specific effects .

Methodological Resources

Retrosynthesis Analysis